molecular formula C7H13N3O B397073 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol CAS No. 400877-07-8

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol

Cat. No.: B397073
CAS No.: 400877-07-8
M. Wt: 155.2g/mol
InChI Key: PNYUPJKMGKFHDO-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol is a chemical compound with the molecular formula C7H12N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and ethanolamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process involves the following steps:

    Formation of the intermediate: 1-methyl-1H-pyrazole is reacted with formaldehyde to form an intermediate compound.

    Reaction with ethanolamine: The intermediate is then reacted with ethanolamine to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as:

    Raw material preparation: Ensuring the purity of 1-methyl-1H-pyrazole, formaldehyde, and ethanolamine.

    Reaction optimization: Adjusting parameters such as temperature, pressure, and reaction time to achieve optimal results.

    Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: The major product is a carbonyl compound.

    Reduction: The major product is an amine.

    Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A precursor in the synthesis of 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol.

    Ethanolamine: Another precursor used in the synthesis.

    2-(1-methyl-1H-pyrazol-4-yl)morpholine: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10-6-7(5-9-10)4-8-2-3-11/h5-6,8,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYUPJKMGKFHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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